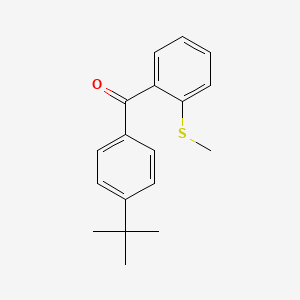
4-tert-Butyl-2'-(thiomethyl)benzophenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-Butyl-2’-(thiomethyl)benzophenone is an organic compound with the molecular formula C18H20OS It is a derivative of benzophenone, where the phenyl groups are substituted with tert-butyl and thiomethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2’-(thiomethyl)benzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-tert-butylbenzoyl chloride with 2-(methylthio)benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of 4-tert-Butyl-2’-(thiomethyl)benzophenone may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification through recrystallization or chromatography.
化学反应分析
Types of Reactions
4-tert-Butyl-2’-(thiomethyl)benzophenone can undergo various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The tert-butyl and thiomethyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学研究应用
4-tert-Butyl-2’-(thiomethyl)benzophenone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe for biological assays.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-tert-Butyl-2’-(thiomethyl)benzophenone involves its interaction with molecular targets through its functional groups. The carbonyl group can participate in hydrogen bonding and dipole-dipole interactions, while the thiomethyl group can engage in nucleophilic or electrophilic reactions. These interactions can affect various molecular pathways, making the compound useful in different applications.
相似化合物的比较
Similar Compounds
4-tert-Butylbenzophenone: Lacks the thiomethyl group, making it less reactive in certain chemical reactions.
2-(Methylthio)benzophenone: Lacks the tert-butyl group, affecting its steric properties and reactivity.
Uniqueness
4-tert-Butyl-2’-(thiomethyl)benzophenone is unique due to the presence of both tert-butyl and thiomethyl groups, which confer distinct steric and electronic properties. These properties enhance its reactivity and make it suitable for specific applications that similar compounds may not be able to achieve.
生物活性
4-tert-Butyl-2'-(thiomethyl)benzophenone (CAS No. 951888-18-9) is an organic compound that belongs to the benzophenone family, characterized by its unique thiomethyl group attached to the benzophenone structure. This compound has garnered attention in various fields, including medicinal chemistry and environmental science, due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C18H20OS. The compound features a benzophenone backbone with a tert-butyl group and a thiomethyl substituent, which influences its solubility and reactivity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds related to benzophenones can possess antimicrobial properties. The presence of the thiomethyl group may enhance this activity by influencing the interaction with microbial membranes or enzymes.
- Antioxidant Properties : Benzophenones are often studied for their antioxidant capabilities, which can protect cells from oxidative stress. The specific mechanism by which this compound exerts these effects requires further investigation.
- Photoprotective Effects : As a derivative of benzophenone, this compound may also have applications in photoprotection, potentially absorbing UV radiation and preventing cellular damage.
The exact mechanism of action of this compound is not fully elucidated; however, it is believed to involve interactions with specific biological targets such as enzymes and receptors. The thiomethyl group may play a crucial role in modulating these interactions, possibly through the formation of reactive intermediates that can bind to target sites.
Antimicrobial Activity
A study investigating the antimicrobial properties of various benzophenones showed that derivatives with thiol or thioether groups exhibited enhanced activity against several bacterial strains. For instance, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| This compound | 64 | Escherichia coli |
Antioxidant Activity
In vitro assays measuring the radical scavenging activity of this compound revealed a significant capacity to neutralize free radicals. This property suggests potential applications in formulations aimed at reducing oxidative stress in biological systems.
Environmental Impact
Research has also highlighted the environmental implications of benzophenones, including their potential toxicity to aquatic organisms. Ecotoxicological studies indicate that while this compound shows low acute toxicity, it has a high potential for bioaccumulation due to its hydrophobic nature.
属性
IUPAC Name |
(4-tert-butylphenyl)-(2-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20OS/c1-18(2,3)14-11-9-13(10-12-14)17(19)15-7-5-6-8-16(15)20-4/h5-12H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWFYDIHSIYPAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













